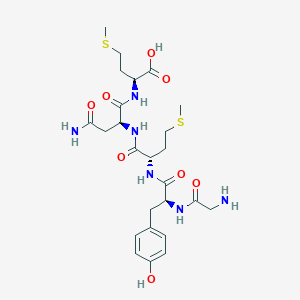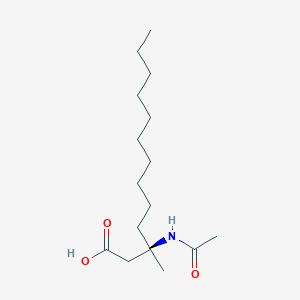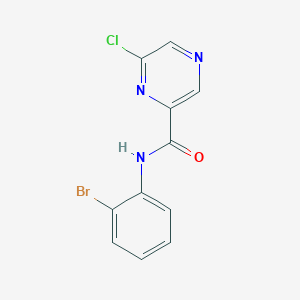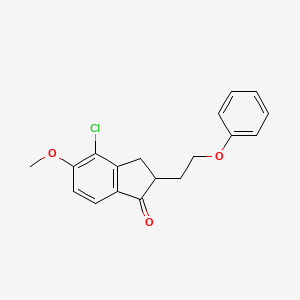
2,3-Difluoro-6-chloro-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-chloro-phenylacetaldehyde is a specialized organic compound characterized by the presence of two fluorine atoms and one chlorine atom on a phenyl ring, along with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-chloro-phenylacetaldehyde typically involves halogenation reactions on phenylacetaldehyde precursors. One common method is the selective halogenation of phenylacetaldehyde using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-6-chloro-phenylacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other derivatives.
Substitution: The halogen atoms on the phenyl ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,3-Difluoro-6-chloro-benzoic acid
Reduction: 2,3-Difluoro-6-chloro-phenylmethanol
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2,3-Difluoro-6-chloro-phenylacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
2,3-Difluoro-6-chloro-phenylacetaldehyde is similar to other halogenated phenylacetaldehydes, such as 2,4-Difluoro-6-chloro-phenylacetaldehyde and 2,3-Dichloro-6-fluoro-phenylacetaldehyde. its unique combination of fluorine and chlorine atoms on the phenyl ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparaison Avec Des Composés Similaires
2,4-Difluoro-6-chloro-phenylacetaldehyde
2,3-Dichloro-6-fluoro-phenylacetaldehyde
2,3,5-Trifluoro-6-chloro-phenylacetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
887585-98-0 |
|---|---|
Formule moléculaire |
C8H5ClF2O |
Poids moléculaire |
190.57 g/mol |
Nom IUPAC |
2-(6-chloro-2,3-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2 |
Clé InChI |
DQFDUFDVZJKZCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)

![(4S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylhexane-1,3-diol](/img/structure/B15171041.png)

![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)







![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
